![molecular formula C12H14N2O2 B13589652 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique framework allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
. This multistep process can be optimized using various reagents and conditions to improve yield and efficiency.
Industrial Production Methods:
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding complex multistage syntheses . These methods are scalable and can be adapted for large-scale production, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid is used as a building block for the synthesis of more complex molecules
Biology:
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine:
In medicine, derivatives of this compound have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents . They are also being investigated for their potential use in treating cancer, cardiovascular diseases, and neurological disorders.
Industry:
In the industrial sector, the compound’s versatility allows it to be used in the development of new materials, catalysts, and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure enables it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-a]pyridin-3-yl-acetic acid
- Imidazo[1,2-a]pyrimidine derivatives
- 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
Comparison:
Compared to these similar compounds, 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid stands out due to its unique substitution pattern and the presence of the dimethylpropanoic acid moiety. This structural difference can lead to variations in biological activity, making it a distinct and valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-imidazo[1,2-a]pyridin-2-yl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7H2,1-2H3,(H,15,16) |
Clé InChI |
CCFRZDMZQCMMBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CN2C=CC=CC2=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)

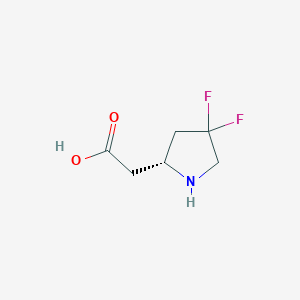
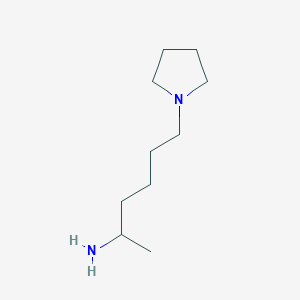
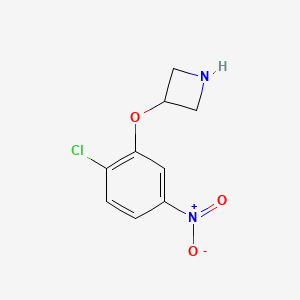
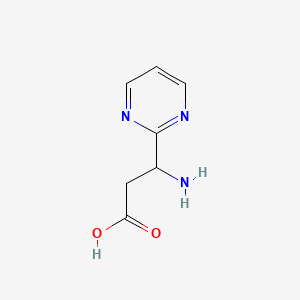
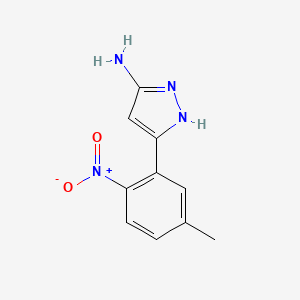


![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)

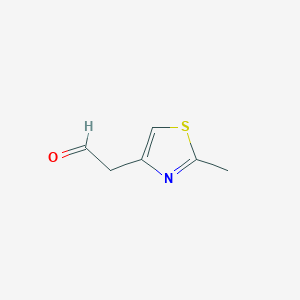

![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
